Eicosapentaenoyl Chloride: A Technical Overview of its Chemical Properties and Handling
Eicosapentaenoyl Chloride: A Technical Overview of its Chemical Properties and Handling
For Researchers, Scientists, and Drug Development Professionals
Eicosapentaenoyl chloride, the acyl chloride derivative of the essential omega-3 fatty acid eicosapentaenoic acid (EPA), is a reactive chemical intermediate pivotal in the synthesis of a variety of bioactive molecules and pharmaceutical agents. Its high reactivity makes it a valuable tool for introducing the eicosapentaenoyl group into different molecular scaffolds, thereby enabling the exploration of novel therapeutic compounds. This document provides a comprehensive guide to its chemical properties, synthesis, and relevant experimental protocols.
Core Chemical Properties
Eicosapentaenoyl chloride is a derivative of a 20-carbon chain fatty acid containing five cis double bonds. While specific experimental data for the chloride form is limited, its properties can be inferred from its parent compound, eicosapentaenoic acid, and the general characteristics of acyl chlorides.
| Property | Data |
| Molecular Formula | C₂₀H₂₉ClO |
| Molecular Weight | 320.9 g/mol |
| Parent Compound | Eicosapentaenoic Acid (C₂₀H₃₀O₂)[1][2] |
| Appearance | Assumed to be a liquid, similar to related acyl chlorides. |
| Solubility | Likely soluble in aprotic organic solvents like chloroform (B151607) and dichloromethane. It is expected to react with protic solvents such as water, alcohols, and amines. |
| Reactivity | Highly reactive towards nucleophiles. Reacts with water to form eicosapentaenoic acid, with alcohols to form esters, and with amines to form amides. |
| Stability | Sensitive to moisture and should be handled under anhydrous and inert conditions (e.g., under argon). |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and analysis of compounds derived from eicosapentaenoyl chloride.
Synthesis of Eicosapentaenoyl Chloride
Method 1: Using Oxalyl Chloride
This is a common and effective method for converting carboxylic acids to acyl chlorides under mild conditions.
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Materials :
-
5,8,11,14,17-Eicosapentaenoic acid (EPA)
-
Oxalyl chloride ((COCl)₂)
-
Dry chloroform (CHCl₃)
-
Argon gas (or other inert gas)
-
-
Procedure [3]:
-
Dissolve 2.40 g of eicosapentaenoic acid in 15 ml of dry chloroform in a reaction vessel.
-
Establish an inert atmosphere by purging the vessel with argon gas.
-
At room temperature, add 1.04 ml of oxalyl chloride to the solution.
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Allow the mixture to react for 2 hours. The reaction produces the desired acyl chloride along with gaseous byproducts (CO₂ and HCl).
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After the reaction is complete, remove the chloroform and any remaining oxalyl chloride by distillation under reduced pressure.
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The resulting eicosapentaenoyl chloride can then be re-dissolved in a dry solvent for immediate use in subsequent reactions.
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Method 2: Using Phosphorus Trichloride (B1173362)
An alternative method involves the use of phosphorus trichloride, which is also effective for this transformation.
-
Materials :
-
Fatty acid (e.g., Eicosapentaenoic Acid)
-
Phosphorus trichloride (PCl₃)
-
Nitrogen gas
-
-
Procedure [4]:
-
Heat the fatty acid to 50-60 °C in a reaction vessel.
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Add phosphorus trichloride dropwise to the heated fatty acid. A typical molar ratio is 1.3 to 1.5 equivalents of PCl₃ to 3 equivalents of the fatty acid.
-
After the addition is complete, allow the mixture to stand for approximately 2 hours to allow for phase separation.
-
Remove the lower layer, which consists of the phosphorous acid byproduct.
-
Treat the remaining reaction solution by bubbling nitrogen gas through it at an elevated temperature (e.g., 60°C) and reduced pressure to remove any unreacted phosphorus trichloride.
-
The final product is the fatty acid chloride.
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Analytical Methods for Parent Compound and Derivatives
The analysis of eicosapentaenoic acid and its derivatives, which are often the products of reactions involving eicosapentaenoyl chloride, is typically performed using chromatographic techniques.
Gas Chromatography (GC) Analysis of Fatty Acids
This method is standard for determining the fatty acid profile of a sample, such as fish oil.[5]
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Sample Preparation (Saponification and Esterification) [5]:
-
Saponification : The oil sample is mixed with 1 N sodium hydroxide (B78521) in methanol (B129727) and heated (e.g., at 80°C for 15 minutes) to convert the fatty acid esters and triglycerides into their sodium salts.[5][6]
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Esterification : 14% Boron trifluoride in methanol is added, and the mixture is heated again (e.g., at 110°C for 15 minutes) to convert the fatty acid salts into their corresponding fatty acid methyl esters (FAMEs).[6]
-
Extraction : n-Hexane and a saturated sodium chloride solution are added, and the mixture is vortexed. The upper hexane (B92381) layer containing the FAMEs is collected for analysis.[5][6]
-
-
-
System : Gas chromatograph with a flame ionization detector (FID).
-
Column : DB-23 capillary column (or equivalent).
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Carrier Gas : Helium.
-
Temperatures :
-
Injector: 250 °C
-
Detector: 270 °C
-
Oven Program: Initial temperature of 175°C held for 35 minutes, then ramped at 3°C/min to 230°C and held for 30 minutes.
-
-
Injection : 1 µL injection volume with a split ratio (e.g., 40:1).
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High-Performance Liquid Chromatography (HPLC)
HPLC with electrochemical detection has been developed for the simultaneous determination of EPA, DHA, and arachidonic acid in plasma.[7]
-
Sample Preparation : Simple diethyl ether extraction from the plasma sample.[7]
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HPLC Conditions [7]:
-
System : HPLC with an electrochemical detector.
-
Column : Reverse-phase C30 column.
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Detection : Based on the voltammetric reduction of 3,5-di-tert-butyl-1,2-benzoquinone (DBBQ).
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Visualizations: Workflows and Pathways
Synthesis and Reactivity
The following diagrams illustrate the synthesis of eicosapentaenoyl chloride and its fundamental reactivity.
Caption: Synthesis of eicosapentaenoyl chloride from EPA and oxalyl chloride.
Caption: Reaction of eicosapentaenoyl chloride with common nucleophiles.
Analytical and Biological Pathways
Understanding the analytical workflow and the biological significance of the parent compound is essential context for researchers.
Caption: General workflow for the analysis of fatty acids by gas chromatography.
Caption: EPA is a precursor to several important anti-inflammatory eicosanoids.[2]
Safety and Handling
As an acyl chloride, eicosapentaenoyl chloride is expected to be corrosive and moisture-sensitive.
-
Hazards : Causes skin irritation and serious eye irritation. May cause respiratory irritation.[8] The parent compound, EPA, is classified as a flammable liquid that causes severe skin burns and eye damage.[9]
-
Precautions :
-
Handle in a well-ventilated area, preferably a fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]
-
Keep away from water and other sources of moisture to prevent hydrolysis and the release of corrosive HCl gas.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10]
-
This guide provides foundational information for professionals working with eicosapentaenoyl chloride. Due to its reactive nature, all handling and reactions should be performed with appropriate safety measures in place.
References
- 1. Eicosapentaenoic Acid | C20H30O2 | CID 5282847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. WO2015159892A1 - Method for manufacturing fatty acid chloride and fatty acid chloride - Google Patents [patents.google.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Eicosapentaenoic, Docosahexaenoic, and Arachidonic Acids in Human Plasma by High-Performance Liquid Chromatography with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eicosanoyl chloride | C20H39ClO | CID 9862365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. fishersci.com [fishersci.com]
